3,3',5,5'-Tetrabromo-2,2'-bithiophene
Overview
Description
3,3’,5,5’-Tetrabromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H2Br4S2. It is a derivative of bithiophene, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions. This compound is known for its applications in organic electronics and materials science due to its unique electronic properties.
Mechanism of Action
Target of Action
It is known to be used for the synthesis of dithieno [3,2-b:2′,3′-d]pyrrole, dithieno [3,2-b:2,3-d]silole and their derivatives .
Mode of Action
It is known that bromides at the 3,3’-positions give rise to obtaining fused rings for higher degree of conjugation and flat structures .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting it may play a role in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,5,5’-Tetrabromo-2,2’-bithiophene can be synthesized through the bromination of 2,2’-bithiophene. The reaction typically involves the use of bromine (Br2) in a solvent such as chloroform or acetic acid. An alternative method involves using N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
While specific industrial production methods for 3,3’,5,5’-Tetrabromo-2,2’-bithiophene are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrabromo-2,2’-bithiophene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki, Stille, and Heck coupling reactions to form various biaryl and polyaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used along with bases such as potassium carbonate (K2CO3) in solvents like toluene or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted bithiophenes with functional groups such as alkoxy, thiol, or amino groups.
Cross-Coupling Reactions: Products include biaryl and polyaryl compounds, which are valuable in the synthesis of organic semiconductors and electronic materials.
Scientific Research Applications
3,3’,5,5’-Tetrabromo-2,2’-bithiophene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dibromo-2,2’-bithiophene
- 5,5’-Dibromo-2,2’-bithiophene
- 2,5-Dibromothiophene
- 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene
Uniqueness
3,3’,5,5’-Tetrabromo-2,2’-bithiophene is unique due to the presence of four bromine atoms, which significantly influence its electronic properties and reactivity. This makes it a versatile building block for the synthesis of complex organic materials with tailored electronic characteristics .
Properties
IUPAC Name |
3,5-dibromo-2-(3,5-dibromothiophen-2-yl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMHMPZSZNZLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C2=C(C=C(S2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372380 | |
Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125143-53-5 | |
Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-TETRABROMO-2,2'-BITHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene and how does it influence its applications?
A1: 3,3′,5,5′-Tetrabromo-2,2′-bithiophene is a symmetrical molecule with bromine atoms substituting the hydrogens at the 3, 3′, 5, and 5′ positions of the bithiophene core. This unique structure, confirmed by X-ray crystallography [], makes it a valuable building block in organic synthesis. The bromine atoms act as reactive sites for various coupling reactions, such as the Sonogashira-Hagihara cross-coupling reaction []. This enables the synthesis of diverse conjugated polymers and materials with tailored properties for applications like iodine capture [] and organic semiconductors [].
Q2: How can 3,3′,5,5′-Tetrabromo-2,2′-bithiophene be used to synthesize more complex molecules?
A2: The presence of four bromine atoms makes 3,3′,5,5′-Tetrabromo-2,2′-bithiophene highly versatile for synthesizing complex molecules. It can be used as a starting material in various palladium-catalyzed coupling reactions, including the Sonogashira-Hagihara reaction []. This reaction allows for the introduction of ethynylbenzene units, leading to the formation of conjugated microporous polymers (CMPs) with unique honeycomb-like porous structures []. These CMPs exhibit high thermal stability and remarkable iodine uptake capabilities, highlighting the potential of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a precursor for advanced materials []. Furthermore, it can be transformed into bithiophene-based dicarboxaldehydes, which are valuable building blocks for arylene vinylene-based organic semiconductors [].
Q3: What are the potential environmental applications of materials derived from 3,3′,5,5′-Tetrabromo-2,2′-bithiophene?
A3: The conjugated microporous polymers (CMPs) synthesized using 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a building block demonstrate ultrahigh absorption performance for iodine vapor, with uptakes reaching 345 wt% []. This remarkable capacity for iodine capture makes these CMPs promising materials for addressing environmental issues related to radioactive iodine contamination. Their ability to effectively trap and store iodine suggests their potential application in safe and efficient iodine sequestration technologies.
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